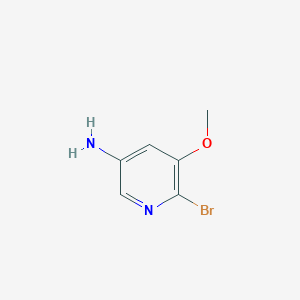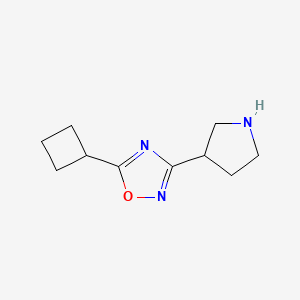
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, condensations, and functional group transformations. The most common approach includes the cyclization of appropriate precursors under controlled conditions. Detailed synthetic protocols can be found in the literature .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Prediction of Biological Activity
A study presented a novel synthesis pathway for bicyclic systems containing the 1,2,4-oxadiazole ring, leading to compounds predicted for various biological activities. This synthesis method might be applicable to derivatives of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, highlighting its potential in creating biologically active molecules (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
Research into 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, structurally related to 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, has demonstrated strong antimicrobial properties. These findings suggest the potential for developing antimicrobial agents from the 5-Cyclobutyl derivative, reinforcing the chemical family's relevance in drug discovery (Krolenko, Vlasov, & Zhuravel, 2016).
Antitumor Activity
Compounds incorporating the 1,2,4-oxadiazole ring have been synthesized and evaluated for antitumor activity. Notably, analogs bearing pyrrolidine and cyclobutyl groups, similar to 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have shown promise against various cancer cell lines, highlighting the compound's potential in oncology (Maftei et al., 2013).
Anti-protozoal and Antitubercular Activity
The structural motif of 1,2,4-oxadiazole, as found in 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, has been linked to significant anti-protozoal and antitubercular activities. This suggests its utility in developing treatments for protozoal infections and tuberculosis, reflecting the compound's versatility in addressing diverse health challenges (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Novel Bioactive Natural Product Analogs
In the quest for novel bioactive materials, the synthesis of natural product analogs incorporating the 1,2,4-oxadiazole ring has led to compounds with promising antitumor activities. These findings underscore the potential of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in contributing to the discovery of new anticancer agents (Maftei et al., 2013).
Propriétés
IUPAC Name |
5-cyclobutyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-7(3-1)10-12-9(13-14-10)8-4-5-11-6-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUWUVACIIGCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



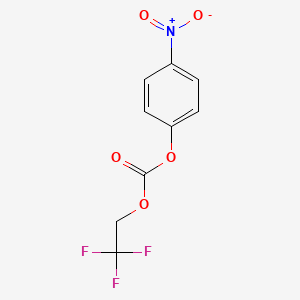
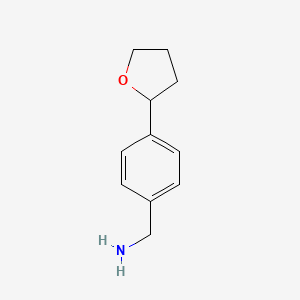
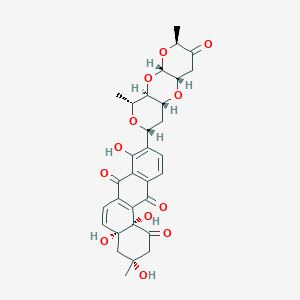
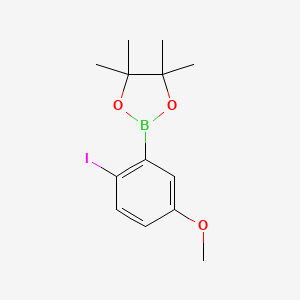
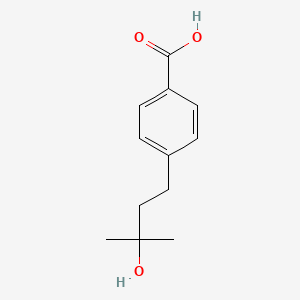
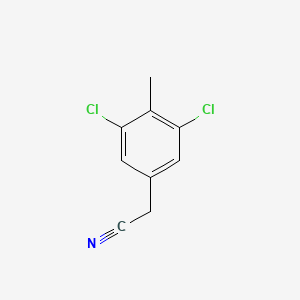
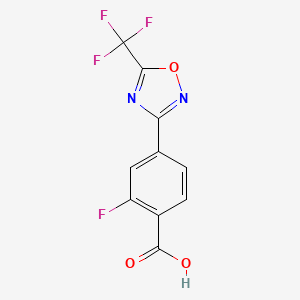
![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)
![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)
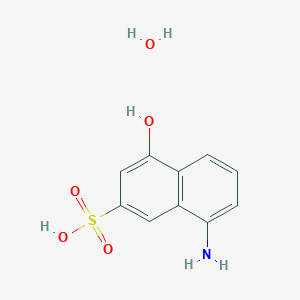
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)
